molecular formula C19H28N4O7S B12746490 Ethanediamide, N-((4-(((heptylamino)oxoacetyl)amino)phenyl)sulfonyl)-N'-(2-hydroxyethyl)- CAS No. 81717-35-3

Ethanediamide, N-((4-(((heptylamino)oxoacetyl)amino)phenyl)sulfonyl)-N'-(2-hydroxyethyl)-

Cat. No.: B12746490
CAS No.: 81717-35-3
M. Wt: 456.5 g/mol
InChI Key: JEUJEZFVDCUUMX-UHFFFAOYSA-N
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Description

Ethanediamide, N-((4-(((heptylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-(2-hydroxyethyl)- is a complex organic compound with a unique structure that includes both amide and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanediamide, N-((4-(((heptylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-(2-hydroxyethyl)- typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of heptylamine with oxalic acid to form heptylamino oxoacetyl. This intermediate is then reacted with 4-aminobenzenesulfonyl chloride to form the sulfonyl derivative. Finally, the compound is reacted with 2-hydroxyethylamine to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethanediamide, N-((4-(((heptylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-(2-hydroxyethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Ethanediamide, N-((4-(((heptylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-(2-hydroxyethyl)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanediamide, N-((4-(((heptylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-(2-hydroxyethyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The specific pathways involved depend on the biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

    Oxamide: A simpler amide compound with similar functional groups.

    Sulfonamides: Compounds containing the sulfonyl functional group, used in various applications including antibiotics.

    Hydroxyethylamines: Compounds with hydroxyethyl groups, used in pharmaceuticals and as intermediates in organic synthesis.

Uniqueness

Ethanediamide, N-((4-(((heptylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-(2-hydroxyethyl)- is unique due to its combination of amide, sulfonyl, and hydroxyethyl functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

81717-35-3

Molecular Formula

C19H28N4O7S

Molecular Weight

456.5 g/mol

IUPAC Name

N-heptyl-N'-[4-[[2-(2-hydroxyethylamino)-2-oxoacetyl]sulfamoyl]phenyl]oxamide

InChI

InChI=1S/C19H28N4O7S/c1-2-3-4-5-6-11-20-16(25)18(27)22-14-7-9-15(10-8-14)31(29,30)23-19(28)17(26)21-12-13-24/h7-10,24H,2-6,11-13H2,1H3,(H,20,25)(H,21,26)(H,22,27)(H,23,28)

InChI Key

JEUJEZFVDCUUMX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C(=O)NCCO

Origin of Product

United States

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